Tritac

Description

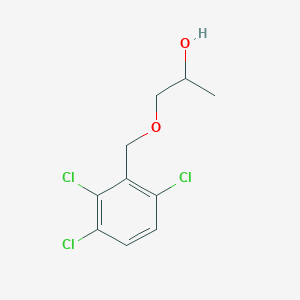

Structure

3D Structure

Properties

CAS No. |

1861-44-5 |

|---|---|

Molecular Formula |

C10H11Cl3O2 |

Molecular Weight |

269.5 g/mol |

IUPAC Name |

1-[(2,3,6-trichlorophenyl)methoxy]propan-2-ol |

InChI |

InChI=1S/C10H11Cl3O2/c1-6(14)4-15-5-7-8(11)2-3-9(12)10(7)13/h2-3,6,14H,4-5H2,1H3 |

InChI Key |

LJWIIRATRWPHBA-UHFFFAOYSA-N |

SMILES |

CC(COCC1=C(C=CC(=C1Cl)Cl)Cl)O |

Canonical SMILES |

CC(COCC1=C(C=CC(=C1Cl)Cl)Cl)O |

Other CAS No. |

1861-44-5 |

solubility |

2.71e-04 M |

Synonyms |

1-[(2,3,6-trichlorophenyl)methoxy]propan-2-ol |

vapor_pressure |

1.00e-04 mmHg |

Origin of Product |

United States |

Foundational & Exploratory

The Tri-Specific T-Cell Activating Construct (TriTAC) Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-specific T-cell Activating Constructs (TriTACs) represent a novel class of engineered protein therapeutics designed to harness the cytotoxic potential of a patient's own T-cells to target and eliminate cancer cells. This technical guide provides an in-depth exploration of the core mechanism of action of TriTACs, supported by quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

Core Mechanism of Action

TriTACs are single-polypeptide chains composed of three distinct binding domains, each with a specific function:

-

Tumor Antigen-Binding Domain: This domain, typically a single-domain antibody (sdAb), binds with high affinity and specificity to a tumor-associated antigen (TAA) expressed on the surface of cancer cells. This ensures the targeted delivery of the therapeutic to the tumor site.

-

CD3-Binding Domain: This domain, usually a single-chain variable fragment (scFv), engages the CD3 epsilon (CD3ε) subunit of the T-cell receptor (TCR) complex on the surface of T-cells. This engagement is crucial for initiating T-cell activation.

-

Albumin-Binding Domain: This domain, also often an sdAb, binds to serum albumin. This interaction significantly extends the in vivo half-life of the TriTAC molecule, allowing for less frequent dosing compared to earlier generations of T-cell engagers.

The fundamental mechanism of action of a this compound is the formation of a ternary complex, or an immunological synapse, between a T-cell and a tumor cell. By simultaneously binding to the TAA on the cancer cell and CD3 on the T-cell, the this compound physically bridges the two cells. This close proximity facilitates the activation of the T-cell, leading to the release of cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in the target tumor cell.[1][2][3] This process of redirected T-cell killing is potent and can be effective even at low levels of TAA expression.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound molecules, providing insights into their binding affinities and cytotoxic potencies.

Table 1: Binding Affinities (KD) of TriTACs to Target Antigens, CD3, and Albumin

| This compound Molecule | Target Antigen | Target Species | Binding Affinity (KD) to Target (nmol/L) | Binding Affinity (KD) to Human CD3ε (nmol/L) | Binding Affinity (KD) to Human Serum Albumin (nmol/L) |

| HPN424 | PSMA | Human | 0.55 | 12 | Not explicitly stated, but functional |

| HPN536 | Mesothelin | Human | Not explicitly stated, but functional | Not explicitly stated, but functional | Not explicitly stated, but functional |

| HPN328 | DLL3 | Human | 0.13 - 28 | 0.13 - 28 | 0.13 - 28 |

Data sourced from preclinical studies.[4][5]

Table 2: In Vitro Cytotoxicity (EC50) of TriTACs

| This compound Molecule | Target Cell Line | Target Antigen | Effector:Target Ratio | EC50 (pmol/L) |

| HPN424 | 22Rv1 (Prostate Cancer) | PSMA | 10:1 | Single-digit picomolar range |

| HPN536 | OVCAR3 (Ovarian Cancer) | Mesothelin | 10:1 | 1.3 - 2.5 |

| HPN536 | Various MSLN+ Cell Lines | Mesothelin | 10:1 | 0.7 - 15 |

| HPN328 | NCI-H82 (SCLC) | DLL3 | Not explicitly stated | Potent, dose-dependent killing |

EC50 values represent the concentration of the this compound required to achieve 50% of the maximum cytotoxic effect. Data sourced from preclinical studies.[6][7][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of TriTACs.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

Objective: To determine the binding kinetics and affinity (KD) of a this compound to its respective target antigen, CD3, and serum albumin.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5)

-

Immobilization reagents (e.g., EDC/NHS, amine coupling kit)

-

Recombinant target proteins (TAA, CD3ε, human serum albumin)

-

Purified this compound protein

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Chip Preparation and Ligand Immobilization:

-

Activate the sensor chip surface using a fresh mixture of EDC and NHS.

-

Covalently immobilize the recombinant target protein (ligand; e.g., TAA) onto the activated sensor chip surface via amine coupling to a target density.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

A reference flow cell should be prepared similarly but without the immobilized ligand to subtract non-specific binding.

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of the this compound protein (analyte) in running buffer.

-

Inject the this compound dilutions over the ligand-immobilized and reference flow cells at a constant flow rate.

-

Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units, RU).

-

Regenerate the sensor surface between each analyte injection using a suitable regeneration solution to remove bound analyte.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the ligand-immobilized flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Redirected T-Cell Cytotoxicity Assay

Objective: To measure the potency of a this compound in mediating T-cell killing of target tumor cells.

Materials:

-

Target tumor cell line expressing the TAA of interest (e.g., engineered to express luciferase for readout).

-

Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells (effector cells).

-

This compound protein.

-

Cell culture medium and supplements.

-

96-well or 384-well cell culture plates.

-

Luciferase substrate (if using luciferase-expressing target cells) and a luminometer.

-

Alternatively, a lactate (B86563) dehydrogenase (LDH) release assay kit or flow cytometry-based methods can be used to assess cell death.

Procedure:

-

Cell Preparation:

-

Culture the target tumor cells to a healthy, sub-confluent state.

-

Isolate primary human T-cells from healthy donor leukopaks.

-

-

Assay Setup:

-

Seed the target cells into the wells of a microplate.

-

Prepare serial dilutions of the this compound protein.

-

Add the T-cells to the wells containing the target cells at a defined effector-to-target (E:T) ratio (e.g., 10:1).[6][7]

-

Add the this compound dilutions to the co-culture wells. Include control wells with no this compound and wells with a non-targeting control this compound.

-

-

Incubation:

-

Measurement of Cell Viability:

-

If using luciferase-expressing target cells, add the luciferase substrate to the wells and measure the luminescence, which is proportional to the number of viable cells.

-

If using an LDH assay, measure the amount of LDH released into the supernatant, which is indicative of cell lysis.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis for each this compound concentration.

-

Plot the percentage of specific lysis against the log of the this compound concentration and fit the data to a four-parameter logistic regression model to determine the EC50 value.

-

Visualizations

T-Cell Activation Signaling Pathway

The engagement of the CD3 receptor by a this compound initiates a cascade of intracellular signaling events within the T-cell, leading to its activation.

References

- 1. urotoday.com [urotoday.com]

- 2. Facebook [cancer.gov]

- 3. TriTACs, a Novel Class of T-Cell-Engaging Protein Constructs Designed for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. HPN328, a Trispecific T Cell-Activating Protein Construct Targeting DLL3-Expressing Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Dawn of Tri-specific T-Cell Engagers: A Technical Deep Dive into TriTAC Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of immuno-oncology, T-cell engaging therapies have emerged as a powerful modality to redirect the body's own immune system against cancer. Among the most promising next-generation platforms are the Tri-specific T-cell Activating Constructs, or TriTACs. These engineered proteins offer a sophisticated approach to overcoming the limitations of earlier T-cell engagers, demonstrating enhanced potency, improved safety profiles, and greater therapeutic applicability, particularly in the challenging solid tumor microenvironment. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and development of TriTAC molecules, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Core Technology and Mechanism of Action

TriTACs are single-polypeptide, protein-based constructs composed of three distinct binding domains:

-

A tumor-antigen binding domain: This domain, typically a humanized single-domain antibody (sdAb), provides high-affinity binding to a specific antigen expressed on the surface of cancer cells. The modular nature of the this compound platform allows for the substitution of this domain to target various tumor antigens.

-

A T-cell engaging domain: This component, usually a humanized single-chain variable fragment (scFv), binds to the CD3ε subunit of the T-cell receptor (TCR) complex on T-cells. This engagement activates the T-cell, initiating a cascade of cytotoxic activity against the targeted tumor cell.

-

A serum albumin binding domain: This sdAb domain binds to human serum albumin (HSA), significantly extending the in-vivo half-life of the molecule. This feature allows for less frequent dosing compared to first-generation T-cell engagers that require continuous infusion.

The simultaneous binding of a this compound molecule to a tumor cell and a T-cell facilitates the formation of a cytolytic synapse, a specialized junction between the two cells. This proximity triggers T-cell activation, proliferation, and the release of cytotoxic granules containing perforin (B1180081) and granzymes, leading to the direct lysis of the cancer cell.

Signaling Pathway of this compound-mediated T-cell Activation

Caption: this compound-mediated signaling cascade in T-cells.

The this compound Platform: Evolution and Innovation

The this compound platform has evolved to include several variations designed to enhance safety and efficacy:

-

Constitutively Active TriTACs: The foundational platform where the molecule is always active upon administration.

-

Prothis compound™: A prodrug platform where the this compound molecule is masked and remains inactive until it is cleaved by proteases present in the tumor microenvironment. This design aims to minimize on-target, off-tumor toxicities.

-

This compound-XR (Extended Release): This platform is engineered to mitigate cytokine release syndrome (CRS) by incorporating a protease-cleavable mask on the CD3-binding domain, allowing for a slow, extended release of the active T-cell engager.

Key this compound Molecules in Development

Several this compound molecules are currently in preclinical and clinical development for a range of hematologic and solid tumors.

HPN424 (PSMA-targeting)

HPN424 is designed to treat metastatic castration-resistant prostate cancer (mCRPC) by targeting prostate-specific membrane antigen (PSMA). PSMA is highly expressed on the surface of prostate cancer cells.

HPN536 (Mesothelin-targeting)

HPN536 targets mesothelin (MSLN), a tumor antigen overexpressed in various solid tumors, including ovarian, pancreatic, and lung cancers.

HPN217 (BCMA-targeting)

HPN217 is being developed for the treatment of multiple myeloma and targets B-cell maturation antigen (BCMA), a protein expressed on the surface of malignant plasma cells.

HPN328 (DLL3-targeting)

HPN328 targets Delta-like ligand 3 (DLL3), a protein highly expressed in small cell lung cancer (SCLC) and other neuroendocrine tumors.

Quantitative Data Summary

The following tables summarize key quantitative data for prominent this compound molecules based on available preclinical and clinical data.

Table 1: Binding Affinities of this compound Molecules

| Molecule | Target Antigen | CD3ε Binding Affinity (K D , nM) | Target Antigen Binding Affinity (K D , nM) | Serum Albumin Binding Affinity (K D , nM) |

| HPN424 | PSMA | ~4 | Sub-nanomolar | Not specified |

| HPN536 | Mesothelin | ~14 | ~1 | Not specified |

| HPN328 | DLL3 | Similar to other TriTACs | Not specified | Not specified |

| EGFR-TriTAC | EGFR | 1.8 - 4.7 | Varies by configuration | Varies by configuration |

Data compiled from multiple sources.

Table 2: In Vitro Cytotoxicity of this compound Molecules

| Molecule | Target Cell Line | EC 50 (pM) |

| HPN424 | LNCaP (PSMA+) | Single-digit picomolar |

| HPN536 | OVCAR8 (MSLN+) | 0.14 - 9.0 |

| EGFR-TriTAC | NCI-H1563 (EGFR+) | 1.5 - 2.1 (optimal configuration) |

| PSMA-TriTAC | 22Rv1 (PSMA+) | Potent activity observed |

Data compiled from multiple sources.

Table 3: Pharmacokinetic Properties of this compound Molecules

| Molecule | Species | Serum Half-Life (hours) | Dosing Schedule Supported |

| HPN424 | Cynomolgus Monkey | Not specified, supports weekly dosing | Weekly |

| HPN536 | Cynomolgus Monkey | Not specified, supports weekly dosing | Weekly |

| HPN217 | Animal models | 70 - 84 | Weekly |

| HPN328 | Cynomolgus Monkey | 68 - 79 | Weekly |

| EGFR-TriTAC | Mouse | 15 - 18 | Daily (in mice) |

Data compiled from multiple sources.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assays commonly used in the development of this compound molecules.

T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay

This assay measures the ability of a this compound molecule to induce T-cell-mediated killing of target tumor cells.

Caption: Workflow for a T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay.

Methodology:

-

Cell Culture: Target tumor cells expressing the antigen of interest and a control cell line lacking the antigen are cultured under standard conditions. T-cells are isolated from healthy human donor peripheral blood mononuclear cells (PBMCs).

-

Co-culture: Target cells are seeded in 96-well plates. T-cells are then added at a specific effector-to-target (E:T) ratio (e.g., 10:1).

-

This compound Addition: this compound molecules are serially diluted and added to the co-culture wells.

-

Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) at 37°C.

-

Viability Assessment: Target cell viability is measured using a method that distinguishes target cells from T-cells (e.g., luciferase activity for luciferase-expressing target cells, or flow cytometry-based counting).

-

Data Analysis: The percentage of specific lysis is calculated for each this compound concentration, and the data is fitted to a dose-response curve to determine the EC50 value.

Cytokine Release Assay

This assay quantifies the release of cytokines from T-cells upon activation by this compound molecules.

Methodology:

-

Assay Setup: The TDCC assay is set up as described above.

-

Supernatant Collection: After the incubation period, the cell culture supernatant is carefully collected.

-

Cytokine Measurement: The concentration of various cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6) in the supernatant is measured using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Cytokine concentrations are plotted against the this compound concentration to assess the dose-dependent induction of cytokine release.

In Vivo Xenograft Models

These studies evaluate the anti-tumor efficacy of this compound molecules in a living organism.

Methodology:

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used to prevent rejection of human cells.

-

Tumor Implantation: Human tumor cells expressing the target antigen are implanted subcutaneously into the mice. In some models, human PBMCs or purified T-cells are co-injected with the tumor cells.

-

This compound Administration: Once tumors reach a palpable size, mice are treated with the this compound molecule or a vehicle control via a specified route (e.g., intravenous or intraperitoneal) and schedule.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Data Analysis: Tumor growth curves are plotted for each treatment group to assess the anti-tumor activity of the this compound molecule. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).

Conclusion

This compound molecules represent a significant advancement in the field of T-cell engaging immunotherapy. Their tri-specific design, which combines potent T-cell activation with an extended serum half-life, addresses key challenges that have limited the efficacy of previous generations of T-cell engagers, particularly in the context of solid tumors. The modularity of the this compound platform allows for the rapid development of new therapeutic candidates against a wide range of tumor antigens. While still in various stages of clinical development, the promising preclinical and early clinical data suggest that TriTACs have the potential to become a cornerstone of cancer therapy, offering new hope to patients with difficult-to-treat malignancies. Further research and clinical investigation are warranted to fully realize the therapeutic potential of this innovative class of molecules.

A Technical Guide to the Structure and Function of Tri-specific T-cell Activating Constructs (TriTACs)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tri-specific T-cell Activating Constructs (TriTACs) are an innovative class of engineered proteins designed to harness the cytotoxic potential of a patient's own T-cells to target and eliminate tumor cells.[1] Evolving from earlier bispecific T-cell engager (BiTE) technologies, the TriTAC platform incorporates unique structural features to overcome limitations such as short serum half-life, thereby improving clinical convenience and safety profiles.[1] These modular constructs are engineered for high stability, small size for better tumor penetration, and potent, specific redirected lysis, making them a promising modality for the treatment of both solid and hematologic malignancies.[1][2][3]

Core Architecture and Domains

TriTACs are single polypeptide chains that feature a modular design comprising three distinct, covalently linked domains. This architecture allows for the substitution of certain domains to redirect the molecule against different cancer types, accelerating development timelines.[1]

-

2.1. Tumor-Associated Antigen (TAA) Binding Domain

-

Function: This domain provides the construct's specificity by binding to a tumor-associated antigen expressed on the surface of cancer cells.[1][4]

-

Structure: Typically, this domain is a humanized single-domain antibody (sdAb), also known as a VHH domain, derived from the variable regions of camelid heavy-chain-only antibodies.[2][3]

-

-

2.2. T-cell Engagement Domain

-

Function: This domain engages the T-cell by binding to the invariant CD3 epsilon (CD3ε) subunit of the T-cell receptor (TCR) complex.[1][2] This interaction is crucial for recruiting the T-cell to the tumor and initiating its activation.

-

Structure: The CD3ε-binding domain is generally a humanized single-chain variable fragment (scFv) antibody fragment.[2][3]

-

-

2.3. Half-Life Extension Domain

-

Function: To overcome the rapid renal clearance typical of small protein constructs, this domain transiently binds to circulating human serum albumin (HSA).[1][2] By leveraging the long circulatory residence time of albumin, the this compound's serum half-life is significantly extended.[1]

-

Structure: Similar to the TAA-binding domain, this component is often a humanized sdAb.[2]

-

Mechanism of Action

The fundamental principle of this compound action is the formation of a stable ternary complex that physically links a T-cell to a tumor cell, initiating a targeted cytotoxic response.[1][4]

-

Ternary Complex Formation: The this compound molecule simultaneously binds to the tumor-associated antigen on the cancer cell, the CD3 receptor on the T-cell, and serum albumin.[1]

-

Immunological Synapse Formation: This bridging action creates a cytolytic synapse between the T-cell and the tumor cell.[2][3]

-

T-cell Activation and Redirected Lysis: The engagement of the CD3 receptor complex activates the T-cell, leading to the release of cytotoxic granules (containing perforin (B1180081) and granzymes) into the synapse, which induces apoptosis in the target tumor cell.[2][4]

References

The Crucial Role of the Albumin-Binding Domain in Tri-specific T-cell Activating Constructs (TriTACs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of cancer immunotherapy, Tri-specific T-cell Activating Constructs (TriTACs) have emerged as a promising therapeutic modality. These engineered proteins are designed to redirect the body's own T-cells to recognize and eliminate cancer cells. A key innovation in the TriTAC platform is the incorporation of an albumin-binding domain (ABD), a feature that addresses a significant challenge faced by earlier generations of T-cell engagers: a short in vivo half-life. This technical guide will provide an in-depth exploration of the role of the albumin-binding domain in TriTACs, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

TriTACs are single polypeptide chains composed of three distinct domains:

-

A tumor-targeting domain that binds to a specific antigen on the surface of cancer cells.

-

A T-cell-engaging domain that binds to the CD3 receptor on T-cells, initiating their activation.

-

An albumin-binding domain that reversibly binds to serum albumin.[1][2]

This tri-specific design allows for the formation of a ternary complex between the T-cell, the tumor cell, and the this compound, leading to potent and specific T-cell-mediated cytotoxicity.[2] The inclusion of the albumin-binding domain is a critical engineering feature that extends the serum half-life of the molecule, improving its pharmacokinetic profile and enabling less frequent dosing.[3][4]

The Albumin-Binding Domain: Extending the Reach of T-cell Engagers

The primary function of the albumin-binding domain is to prolong the circulating half-life of the this compound molecule. Human serum albumin (HSA) is the most abundant protein in the blood and has a long half-life of approximately 19 days in humans. By reversibly binding to HSA, the this compound "borrows" this extended half-life, avoiding rapid renal clearance that is typical for small therapeutic proteins.[3] This extended half-life translates to sustained therapeutic concentrations in the body, which is crucial for maintaining anti-tumor activity and allows for more convenient dosing schedules, such as once-weekly intravenous infusions.[5][6]

Quantitative Analysis of this compound Performance

The integration of an albumin-binding domain significantly impacts the pharmacokinetic and pharmacodynamic properties of TriTACs. The following tables summarize key quantitative data for several TriTACs in development, highlighting the contribution of the albumin-binding domain to their therapeutic potential.

| This compound | Target Antigen | Indication | Binding Affinity (Tumor Antigen) | Binding Affinity (CD3) | Binding Affinity (Albumin) | In Vitro Potency (EC50) | Serum Half-life (Cynomolgus Monkey) | Serum Half-life (Human) |

| HPN424 | PSMA | Metastatic Castration-Resistant Prostate Cancer | Sub-nanomolar | Not specified | Comparable to human CD3 | Single-digit picomolar | Not specified | ~30.5 hours |

| HPN328 | DLL3 | Small Cell Lung Cancer & Neuroendocrine Tumors | Similar to human/cyno DLL3 | Similar to human/cyno CD3 | Similar to human/cyno albumin | Not specified | 78 - 187 hours | Not specified |

| HPN217 | BCMA | Multiple Myeloma | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| HPN536 | Mesothelin | Mesothelin-Expressing Solid Tumors | Not specified | Not specified | Not specified | Not specified | >70 hours | Not specified |

Note: "Not specified" indicates that the specific quantitative data was not available in the reviewed public documents.

Key Experimental Protocols

The characterization of TriTACs involves a series of in vitro and in vivo assays to determine their binding affinities, potency, and pharmacokinetic profiles. Below are detailed methodologies for key experiments.

Biolayer Interferometry (BLI) for Binding Affinity Measurement

Biolayer interferometry is a label-free technology used to measure biomolecular interactions in real-time.

Objective: To determine the binding kinetics and affinity (KD) of the this compound's individual domains to their respective targets (tumor antigen, CD3, and albumin).

Materials:

-

Biolayer interferometry system (e.g., Octet RED96)

-

Biosensors (e.g., Streptavidin, Protein A, or custom functionalized)

-

Recombinant target proteins (tumor antigen, CD3ε, serum albumin)

-

Purified this compound protein

-

Kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

-

96-well microplates

Protocol:

-

Biosensor Hydration: Hydrate biosensors in kinetics buffer for at least 10 minutes.

-

Ligand Immobilization:

-

For biotinylated ligands, immerse streptavidin biosensors in a solution of the biotinylated target protein.

-

For Fc-tagged ligands, use Protein A biosensors.

-

Establish a stable baseline in kinetics buffer.

-

-

Association: Move the ligand-coated biosensors to wells containing a dilution series of the this compound analyte. Record the association phase for a defined period (e.g., 300 seconds).

-

Dissociation: Transfer the biosensors to wells containing only kinetics buffer and record the dissociation phase (e.g., 600 seconds).

-

Data Analysis:

-

Fit the association and dissociation curves to a 1:1 binding model using the instrument's analysis software.

-

Calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

T-cell Dependent Cellular Cytotoxicity (TDCC) Assay

This assay measures the ability of a this compound to redirect T-cells to kill target tumor cells.

Objective: To determine the in vitro potency (EC50) of a this compound in mediating tumor cell lysis.

Materials:

-

Target tumor cell line expressing the antigen of interest

-

Human peripheral blood mononuclear cells (PBMCs) or purified T-cells

-

This compound protein

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

Cytotoxicity detection reagent (e.g., CellTiter-Glo®, LDH release assay kit, or flow cytometry-based methods)

Protocol:

-

Cell Preparation:

-

Culture the target tumor cells to ~80% confluency.

-

Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation, or use purified T-cells.

-

-

Assay Setup:

-

Seed target cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

-

The next day, add effector cells (PBMCs or T-cells) at a desired effector-to-target (E:T) ratio (e.g., 10:1).

-

Add serial dilutions of the this compound protein to the co-culture. Include a no-TriTAC control.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Cytotoxicity Measurement:

-

Luminescence-based (CellTiter-Glo®): Measure the ATP content of viable cells. A decrease in luminescence indicates cell death.

-

LDH Release: Measure the release of lactate (B86563) dehydrogenase from damaged cells into the supernatant.

-

Flow Cytometry: Stain cells with viability dyes (e.g., Propidium Iodide or 7-AAD) and a cell-type-specific marker to quantify the percentage of dead target cells.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis for each this compound concentration.

-

Plot the percentage of specific lysis against the log of the this compound concentration and fit the data to a four-parameter logistic regression model to determine the EC50 value.

-

In Vivo Pharmacokinetic Analysis in Cynomolgus Monkeys

Cynomolgus monkeys are often used for preclinical pharmacokinetic studies of biologics due to their physiological similarity to humans.[7]

Objective: To determine the pharmacokinetic profile, including the serum half-life, of a this compound in a relevant animal model.

Materials:

-

Cynomolgus monkeys

-

This compound protein formulated for intravenous administration

-

Equipment for blood sample collection

-

Validated analytical method for quantifying the this compound in serum (e.g., ELISA)

-

Pharmacokinetic analysis software (e.g., WinNonlin)

Protocol:

-

Animal Dosing: Administer a single intravenous bolus of the this compound to a cohort of cynomolgus monkeys at one or more dose levels.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at various times post-dose such as 5 minutes, 1, 4, 8, 24, 48, 72, 96, 168, and 336 hours).

-

Serum Preparation and Storage: Process the blood samples to obtain serum and store frozen at -80°C until analysis.

-

Sample Analysis: Quantify the concentration of the this compound in the serum samples using a validated ELISA method.

-

Pharmacokinetic Analysis:

-

Plot the mean serum concentration-time profiles.

-

Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters, including:

-

Maximum concentration (Cmax)

-

Area under the concentration-time curve (AUC)

-

Terminal half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

Visualizing the this compound Mechanism and Workflow

This compound-Mediated T-cell Activation Signaling Pathway

The binding of a this compound to CD3 on a T-cell and a tumor antigen on a cancer cell brings the two cells into close proximity, forming an immunological synapse. This triggers a cascade of intracellular signaling events within the T-cell, leading to its activation, proliferation, and cytotoxic activity.

Caption: this compound-mediated T-cell activation signaling pathway.

Experimental Workflow for this compound Characterization

The development and characterization of a this compound involves a multi-step process, from initial molecular design to preclinical in vivo evaluation.

Caption: Experimental workflow for this compound characterization.

Conclusion

The incorporation of an albumin-binding domain is a pivotal design feature of the this compound platform, conferring a significantly extended serum half-life that enhances the therapeutic potential of these T-cell engagers. This key innovation allows for sustained drug exposure and more convenient dosing regimens, addressing a major limitation of earlier bispecific antibody formats. The comprehensive in vitro and in vivo characterization, as outlined in this guide, is essential for advancing these promising immunotherapies from the laboratory to the clinic. As our understanding of the intricate interplay between TriTACs, the immune system, and the tumor microenvironment deepens, further refinements to this platform are anticipated to yield even more effective and safer cancer treatments.

References

- 1. A Novel Approach for Quantifying the Pharmacological Activity of T-Cell Engagers Utilizing In Vitro Time Course Experiments and Streamlined Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are the different types of drugs available for this compound? [synapse.patsnap.com]

- 3. biospace.com [biospace.com]

- 4. What this compound are being developed? [synapse.patsnap.com]

- 5. Harpoon Therapeutics Provides Progress Update for this compound® Clinical Programs and Prothis compound™ Platform - BioSpace [biospace.com]

- 6. HPN328, a Trispecific T Cell-Activating Protein Construct Targeting DLL3-Expressing Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Non-human primates in the PKPD evaluation of biologics: Needs and options to reduce, refine, and replace. A BioSafe White Paper - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tri-specific T-cell Activating Constructs (TriTACs) for Solid Tumor Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of T-cell engaging therapies has marked a significant milestone in immuno-oncology. However, the successful application of these therapies, particularly in the context of solid tumors, has been met with challenges. First-generation bispecific T-cell engagers (BiTEs®) have demonstrated remarkable efficacy in hematological malignancies but have shown limited activity against solid tumors, often due to factors such as a short serum half-life, suboptimal tumor penetration, and the induction of cytokine release syndrome (CRS).[1] To address these limitations, a novel class of engineered proteins known as Tri-specific T-cell Activating Constructs (TriTACs) has been developed.[1]

TriTACs are designed to offer enhanced safety and efficacy in the solid tumor microenvironment.[1] These constructs are characterized by their trispecific nature, simultaneously engaging a tumor-associated antigen (TAA), the CD3 epsilon (CD3ε) subunit of the T-cell receptor (TCR) complex, and human serum albumin (HSA).[1] This unique architecture is intended to facilitate potent and specific T-cell-mediated killing of tumor cells while leveraging the interaction with HSA to extend the molecule's serum half-life, a critical feature for sustained anti-tumor activity.[1] This guide provides a comprehensive technical overview of the TriTAC platform, including its mechanism of action, preclinical and clinical data for key candidates, detailed experimental protocols for their evaluation, and a visual representation of the underlying biological pathways and experimental workflows.

Core Structure and Mechanism of Action

TriTACs are single-chain polypeptide molecules with a molecular weight of approximately 53 kDa, a size optimized for improved penetration into solid tumors.[1] They are composed of three distinct functional domains:

-

Tumor-Associated Antigen (TAA) Binding Domain: This domain, often a humanized single-domain antibody (sdAb or VHH domain) derived from camelid heavy-chain-only antibodies, provides specificity for a chosen antigen expressed on the surface of cancer cells.[1]

-

Anti-CD3ε Binding Domain: A humanized single-chain variable fragment (scFv) that binds to the CD3ε subunit of the T-cell receptor complex, this domain is responsible for engaging and activating cytotoxic T-cells.[1]

-

Albumin Binding Domain: Typically another sdAb, this domain transiently binds to human serum albumin (HSA), significantly extending the in vivo half-life of the this compound molecule.[1]

The mechanism of action of a this compound involves the formation of a cytolytic synapse between a T-cell and a tumor cell. By simultaneously binding to the TAA on the cancer cell and CD3ε on the T-cell, the this compound molecule brings these two cells into close proximity, initiating T-cell activation and subsequent tumor cell lysis.[1] The extended half-life afforded by the albumin-binding domain allows for sustained therapeutic concentrations, potentially leading to more durable anti-tumor responses.

Signaling Pathway of this compound-Mediated T-cell Activation

The engagement of the CD3ε subunit by a this compound molecule triggers a cascade of intracellular signaling events within the T-cell, leading to its activation. This process bypasses the need for traditional antigen presentation by antigen-presenting cells (APCs). The binding of the anti-CD3ε domain of the this compound to the TCR complex initiates the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the CD3 subunits. This phosphorylation event serves as a docking site for downstream signaling molecules, culminating in T-cell activation, proliferation, and the release of cytotoxic granules and pro-inflammatory cytokines.

Caption: this compound-mediated T-cell activation signaling cascade.

Quantitative Data Summary of Key this compound Molecules

The following tables summarize the available preclinical data for several this compound molecules targeting different solid tumor antigens. This data provides a comparative overview of their binding affinities and in vitro cytotoxic potencies.

| This compound Molecule | Target Antigen | Target Cell Line | Binding Affinity (KD, nM) | Cytotoxicity (EC50, pM) | Reference |

| HPN424 | PSMA | 22Rv1 | PSMA: ~1.8-4.7 | ~10-100 | [1] |

| LNCaP | CD3: ~1.8-4.7 | ~10-100 | [1] | ||

| HSA: Varies by config. | [1] | ||||

| HPN536 | Mesothelin | OVCAR3 | MSLN (human): 0.21 | 2.3 - 15 | [2] |

| Caov3 | MSLN (cyno): 0.44 | [2] | |||

| HPAFII | CD3 (human): 6.7 | [2] | |||

| CD3 (cyno): 4.1 | [2] | ||||

| HSA (human): 6.3 | [2] | ||||

| HSA (cyno): 3.2 | [2] | ||||

| HPN328 | DLL3 | NCI-H82 | DLL3 (human): ~0.13-28 | Potent, dose-dependent | [3] |

| DLL3 (cyno): Similar to human | killing observed | [3] | |||

| CD3 (human): ~0.13-28 | [3] | ||||

| CD3 (cyno): Similar to human | [3] | ||||

| HSA (human): ~0.13-28 | [3] | ||||

| HSA (cyno): Similar to human | [3] | ||||

| EGFR this compound | EGFR | NCI-H1563 | EGFR: Varies by config. | ~1-9 | [1] |

| CAPAN2 | CD3: ~1.8-4.7 | ~1-9 | [1] | ||

| HSA: Varies by config. | [1] |

Note: Binding affinities and cytotoxicity can vary depending on the specific experimental conditions and the configuration of the this compound molecule.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of TriTACs.

T-cell Dependent Cellular Cytotoxicity (TDCC) Assay

Objective: To determine the in vitro potency of a this compound molecule in mediating T-cell killing of target tumor cells.

Methodology:

-

Cell Preparation:

-

Target tumor cells expressing the antigen of interest are cultured to ~80% confluency. For luminescence-based readouts, cells may be engineered to express luciferase.

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor leukopaks, and T-cells are purified using negative selection kits.[1]

-

-

Co-culture Setup:

-

Target cells are seeded in 96-well or 384-well plates.[4]

-

Purified, resting T-cells are added to the wells at a specific effector-to-target (E:T) ratio, typically 10:1.[4]

-

A serial dilution of the this compound molecule is added to the co-culture.[1] Control wells should include target cells and T-cells without this compound, and target cells alone.

-

-

Incubation:

-

Viability Assessment:

-

Luminescence-based: If using luciferase-expressing target cells, a luciferase substrate is added, and luminescence is measured using a plate reader. The signal is proportional to the number of viable target cells.[1]

-

ATP-based: A reagent that measures ATP content (e.g., CellTiter-Glo®) is added to the wells. The luminescence signal is proportional to the number of viable cells.[4]

-

Flow Cytometry-based: Target cells can be labeled with a fluorescent dye (e.g., CFSE) prior to co-culture. After incubation, cells are stained with a viability dye (e.g., Annexin V and PI/7-AAD) and analyzed by flow cytometry to quantify the percentage of dead target cells.

-

-

Data Analysis:

-

The percentage of specific lysis is calculated for each this compound concentration.

-

EC₅₀ values are determined by fitting the dose-response curves using a four-parameter logistic regression model.

-

Biolayer Interferometry (BLI) for Binding Affinity Determination

Objective: To measure the binding kinetics and affinity (KD) of the this compound molecule to its three targets: the tumor antigen, CD3ε, and serum albumin.

Methodology:

-

Instrument and Sensor Preparation:

-

A BLI instrument (e.g., Octet® system) is used.

-

Appropriate biosensors are selected based on the ligand to be immobilized (e.g., streptavidin sensors for biotinylated ligands, protein A/G sensors for Fc-containing proteins). The sensors are hydrated in buffer prior to use.

-

-

Ligand Immobilization:

-

One of the binding partners (e.g., the recombinant tumor antigen, CD3ε, or HSA) is immobilized onto the biosensor surface.

-

-

Assay Steps:

-

Baseline: The immobilized sensors are dipped into buffer-containing wells to establish a stable baseline.

-

Association: The sensors are then moved to wells containing a serial dilution of the this compound molecule (the analyte) to measure the binding rate (kₐ).

-

Dissociation: Finally, the sensors are moved back to buffer-containing wells to measure the dissociation rate (kd).

-

-

Data Analysis:

-

The binding curves are analyzed using the instrument's software.

-

A global fit is applied to the association and dissociation curves from the different analyte concentrations to determine the association rate constant (kₐ), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/kₐ).

-

In Vivo Efficacy Studies in Xenograft Mouse Models

Objective: To evaluate the anti-tumor activity of a this compound molecule in a living organism.

Methodology:

-

Animal Model:

-

Immunodeficient mice (e.g., NOD/SCID or NSG) are used, as they can accept human tumor cell xenografts and human immune cells without rejection.

-

-

Tumor Implantation:

-

Human tumor cells expressing the target antigen are implanted subcutaneously into the flank of the mice. In some models, tumor cells are co-implanted with human PBMCs or purified T-cells.

-

-

Treatment:

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The this compound molecule is administered, typically via intravenous or intraperitoneal injection, at various dose levels and schedules. The control group receives a vehicle or a non-targeting control this compound.

-

-

Monitoring and Endpoints:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Mouse body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors may be excised for histological or biomarker analysis.

-

Primary endpoints typically include tumor growth inhibition (TGI) and survival.

-

Experimental Workflow

The development and preclinical evaluation of a this compound molecule follows a systematic workflow, from initial design to in vivo proof-of-concept.

References

ProTriTAC™ Prodrug Platform: A Technical Guide to Conditional T-Cell Engagement

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ProTriTAC™ (Protease-activated Tri-specific T-cell Activating Construct) platform represents a significant advancement in the field of T-cell engager immunotherapy. Developed by Harpoon Therapeutics, this innovative prodrug technology is designed to address the challenge of on-target, off-tumor toxicity often associated with potent T-cell engagers targeting antigens that are also expressed on normal tissues. By incorporating a protease-cleavable masking mechanism, ProTriTACs are engineered to remain inert in systemic circulation and become fully active only within the tumor microenvironment, where specific proteases are present. This localized activation aims to widen the therapeutic window, enabling the targeting of a broader range of solid tumor antigens while minimizing systemic side effects. This technical guide provides an in-depth overview of the Prothis compound mechanism, a summary of key preclinical data, representative experimental protocols, and visualizations of the underlying biological and experimental processes.

The Prothis compound™ Core Mechanism: Conditional Activation

The Prothis compound™ platform is an evolution of Harpoon's this compound® technology. A standard this compound is a tri-specific molecule composed of three binding domains: one that engages a tumor-associated antigen on cancer cells, a second that binds to the CD3 receptor on T-cells to induce T-cell-mediated cytotoxicity, and a third that binds to human serum albumin to extend the molecule's half-life.[1]

The Prothis compound™ format introduces a prodrug strategy to this core structure. The anti-CD3 T-cell engaging domain is sterically hindered by a masking moiety. This mask is connected to the core molecule via a linker that contains a specific amino acid sequence susceptible to cleavage by tumor-associated proteases.[2]

In systemic circulation, the Prothis compound™ remains in an inactive, or "masked," state, preventing its binding to T-cells and subsequent T-cell activation.[3] Upon extravasation into the tumor microenvironment, the high concentration of specific proteases cleaves the linker, releasing the masking domain. This "unmasking" renders the anti-CD3 domain fully accessible, allowing the now-activated this compound to bind to T-cells and the tumor antigen, thereby initiating a localized and potent anti-tumor immune response.[2]

Figure 1: Mechanism of Prothis compound™ conditional activation.

Preclinical Data Summary

The Prothis compound™ platform has been validated through preclinical studies targeting several solid tumor antigens, including TROP2, ITGB6, and EpCAM. The data consistently demonstrate a significant reduction in T-cell engagement and cytotoxicity in the masked state, with potent activity restored upon protease cleavage.

In Vitro Activity

In vitro studies are crucial for demonstrating the conditional activity of the Prothis compound™ molecules. These assays typically involve comparing the binding and cytotoxic potential of the intact prodrug with the protease-activated form.

| Prothis compound™ Target | Assay Type | Result | Citation |

| General Platform | T-cell Binding | >500-fold blockage of binding to T-cells in intact form. | [3] |

| General Platform | T-cell Binding | >1000-fold attenuated binding to primary human T-cells in prodrug form. | |

| General Platform | T-cell Killing | ~500-fold reduced T-cell killing compared to active drug. | |

| TROP2 | T-cell Binding | >1000-fold improved binding to primary human T-cells after activation. | |

| TROP2 | T-cell Killing | ~100-fold improved T-cell killing compared to intact prodrug. | |

| ITGB6 | T-cell Binding | >1000-fold improved binding to human T-cells after activation. | |

| ITGB6 | T-cell Killing | ~100-fold improved T-cell killing compared to intact prodrug. |

Table 1: Summary of in vitro preclinical data for Prothis compound™ molecules.

In Vivo Efficacy

In vivo studies using humanized rodent tumor xenograft models have been employed to assess the anti-tumor activity and therapeutic index of Prothis compound™ candidates.

| Prothis compound™ Target | Animal Model | Dosing | Outcome | Citation |

| General Platform | Tumor-bearing mice | As low as 0.03 mg/kg | Complete tumor growth inhibition. | [3] |

| TROP2 | Human T-cell reconstituted immunodeficient mice with xenograft tumors (HCC70, CAL27, HPAFII) | As low as 30 µg/kg | Complete tumor regression. | |

| ITGB6 | Human T-cell reconstituted immunodeficient mice with xenograft tumors (HCC70, CAL27, HPAFII) | As low as 30 µg/kg | Complete tumor eradication. | |

| EpCAM | Humanized rodent tumor xenograft models | 10x higher than the minimal efficacious dose | Safely administered with durable tumor regression. |

Table 2: Summary of in vivo efficacy data for Prothis compound™ molecules.

Non-Human Primate (NHP) Toxicology and Pharmacokinetics

Studies in cynomolgus monkeys are critical for evaluating the safety profile and pharmacokinetic properties of Prothis compound™ molecules.

| Prothis compound™ Target | Animal Model | Dosing | Key Findings | Citation |

| General Platform | Non-human primates | N/A | Long serum half-life; confirms T-cells are not engaged by the prodrug form. | [3] |

| TROP2 | Cynomolgus monkeys | Well-tolerated up to 180 µg/kg. 540 µg/kg triggered on-target toxicity. | Favorable pharmacokinetics and safety profile at therapeutic doses. | |

| ITGB6 | Cynomolgus monkeys | Well-tolerated up to 540 µg/kg (highest dose tested). | Favorable pharmacokinetic and safety profiles. |

Table 3: Summary of non-human primate toxicology and pharmacokinetic data for Prothis compound™ molecules.

Signaling Pathways and Experimental Workflows

The mechanism of action of an activated Prothis compound™ culminates in the formation of an immunological synapse between the T-cell and the tumor cell, leading to T-cell activation and subsequent tumor cell lysis.

Figure 2: Signaling pathway initiated by an activated Prothis compound™.

The preclinical evaluation of a Prothis compound™ candidate follows a logical progression from in vitro characterization to in vivo efficacy and safety assessment.

Figure 3: General experimental workflow for Prothis compound™ evaluation.

Experimental Protocols

The following protocols are representative of the methodologies used to evaluate Prothis compound™ molecules. These are intended as a guide and may require optimization for specific molecules and cell lines.

T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay

Objective: To determine the in vitro potency and conditional activation of a Prothis compound™ molecule by measuring its ability to induce T-cell mediated killing of target tumor cells.

Materials:

-

Target tumor cell line expressing the antigen of interest.

-

Human peripheral blood mononuclear cells (PBMCs) or isolated primary human T-cells (effectors).

-

Complete RPMI-1640 medium with 10% FBS.

-

Prothis compound™ molecule (intact prodrug).

-

Activated Prothis compound™ molecule (pre-incubated with the relevant protease).

-

Control antibody (non-targeting this compound).

-

Relevant protease for activation (e.g., MMP-9, uPA).

-

96-well flat-bottom tissue culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

Luminometer.

Procedure:

-

Target Cell Plating:

-

Harvest and count target cells.

-

Plate 1 x 10^4 target cells per well in a 96-well plate in 50 µL of assay medium.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

-

-

Effector Cell Preparation:

-

Thaw and wash PBMCs or isolated T-cells.

-

Resuspend in assay medium at a concentration to achieve the desired effector-to-target (E:T) ratio (e.g., 10:1).

-

-

Prothis compound™ Preparation:

-

Prepare serial dilutions of the intact Prothis compound™ and the activated Prothis compound™ in assay medium.

-

-

Co-culture:

-

Add 25 µL of the effector cell suspension to the wells containing the target cells.

-

Add 25 µL of the Prothis compound™ dilutions to the appropriate wells.

-

Include controls: target cells only, target cells + effector cells (no Prothis compound™), and target cells + effector cells + control antibody.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of specific cytotoxicity using the following formula: % Specific Lysis = 100 x (1 - (Luminescence of experimental well / Luminescence of target cells + effector cells only well))

-

Plot the dose-response curves and determine the EC50 values for the intact and activated Prothis compound™.

-

Humanized Mouse Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of a Prothis compound™ molecule.

Materials:

-

Immunodeficient mice (e.g., NSG mice).

-

Human hematopoietic stem cells (CD34+) or PBMCs.

-

Tumor cell line expressing the target antigen.

-

Matrigel or similar basement membrane matrix.

-

Prothis compound™ molecule formulated in a suitable vehicle (e.g., sterile PBS).

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Humanization of Mice:

-

For a stable engraftment model, irradiate NSG mice and intravenously inject with human CD34+ hematopoietic stem cells. Allow 10-12 weeks for immune system reconstitution.

-

For a transient model, inject mice with human PBMCs.

-

-

Tumor Implantation:

-

Harvest and count tumor cells.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each humanized mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth using calipers.

-

When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer the Prothis compound™ molecule or vehicle control via the desired route (e.g., intravenous or intraperitoneal injection) at the specified dose and schedule.

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the general health of the animals.

-

-

Endpoint:

-

Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Euthanize mice and collect tumors for further analysis (e.g., histology, immune cell infiltration).

-

-

Data Analysis:

-

Plot mean tumor volume over time for each treatment group.

-

Perform statistical analysis to compare the anti-tumor efficacy of the Prothis compound™ treatment group to the vehicle control group.

-

Cynomolgus Monkey Toxicology and Pharmacokinetic Study

Objective: To assess the safety, tolerability, and pharmacokinetic profile of a Prothis compound™ molecule in a non-human primate model.

Materials:

-

Purpose-bred, experimentally naïve cynomolgus monkeys.

-

Prothis compound™ molecule formulated for intravenous administration.

-

Vehicle control.

-

Equipment for blood collection, clinical observations, and physiological measurements.

Procedure:

-

Acclimation and Baseline Measurements:

-

Acclimate animals to the study conditions.

-

Collect pre-dose blood samples for baseline hematology and clinical chemistry.

-

Conduct pre-dose physical examinations and record baseline body weight and vital signs.

-

-

Dose Administration:

-

Administer single or repeat doses of the Prothis compound™ molecule or vehicle control via intravenous infusion over a specified period.

-

Studies often employ a dose-escalation design.

-

-

Pharmacokinetic (PK) Sampling:

-

Collect blood samples at multiple time points post-dosing (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) to determine the concentration of the Prothis compound™ molecule over time.

-

Analyze plasma samples using a validated analytical method (e.g., ELISA).

-

-

Safety and Tolerability Monitoring:

-

Conduct daily clinical observations for any adverse reactions.

-

Monitor body weight, food consumption, and vital signs regularly.

-

Collect blood samples for hematology and clinical chemistry at specified intervals.

-

Monitor for cytokine release syndrome by measuring plasma cytokine levels.

-

-

Necropsy and Histopathology:

-

At the end of the study, perform a full necropsy.

-

Collect a comprehensive set of tissues for histopathological examination.

-

-

Data Analysis:

-

Analyze PK data to determine key parameters such as Cmax, AUC, and half-life.

-

Evaluate toxicology data for any dose-dependent adverse effects.

-

Determine the maximum tolerated dose (MTD) or no-observed-adverse-effect-level (NOAEL).

-

Conclusion

The Prothis compound™ prodrug platform offers a promising strategy to enhance the therapeutic index of T-cell engagers for the treatment of solid tumors. By restricting activation to the tumor microenvironment, this technology has the potential to unlock a wider range of tumor-associated antigens for therapeutic targeting, with a reduced risk of systemic toxicities. The preclinical data generated to date for various Prothis compound™ candidates support the validity of this approach, demonstrating a clear differentiation between the inactive prodrug and the highly potent, tumor-activated form. Further clinical development will be crucial to fully realize the therapeutic potential of this innovative platform for cancer patients.

References

TriTAC-XR Platform: A Technical Guide to Controlled T-Cell Activation for Enhanced Safety and Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the TriTAC-XR platform, a novel, extended-release T-cell engager technology designed to mitigate the risk of Cytokine Release Syndrome (CRS) while maintaining potent anti-tumor activity. By employing a prodrug strategy, this compound-XR offers a promising approach to improving the therapeutic index of T-cell-based immunotherapies.

Core Concept: Temporally Controlled T-Cell Activation

The fundamental principle of the this compound-XR platform is the controlled, gradual activation of T-cells.[1] Unlike conventional T-cell engagers that are fully active upon administration and can lead to a rapid and excessive release of cytokines (a "cytokine storm"), this compound-XR molecules are administered in an inactive prodrug state.[2][3] This innovative design aims to avoid the high peak drug concentrations (Cmax) that are often associated with dose-limiting toxicities, thereby widening the therapeutic window.[3]

The platform is engineered to release the active T-cell engager in a slow and sustained manner within the systemic circulation.[1][4][3] This extended-release mechanism is designed to mimic the more favorable pharmacokinetic profile of subcutaneous dosing, which is known to reduce Cmax and mitigate CRS, but without the potential for increased immunogenicity associated with subcutaneous administration.[4][3]

Mechanism of Action: A Protease-Cleavable Mask

The this compound-XR platform achieves its controlled activation through a sophisticated molecular design. The core of this technology is the reversible masking of the T-cell engaging domain.

A this compound-XR molecule consists of a standard Tri-specific T-cell Activating Construct (this compound) with a crucial modification: a peptide mask is attached to the anti-CD3ε domain via a protease-cleavable linker.[4][3] The anti-CD3ε domain is responsible for binding to and activating T-cells. The peptide mask sterically hinders this interaction, rendering the molecule inert upon administration.[4][3]

Once in the systemic circulation, the linker is designed to be cleaved by ubiquitously present systemic proteases at a predetermined rate.[1][4][3] This cleavage event releases the mask, exposing the anti-CD3ε domain and converting the inactive prodrug into its fully active T-cell engaging form. This gradual activation leads to a slow build-up of the active drug, resulting in a lower Cmax and a reduced Cmax/Cmin ratio.[4][3]

Preclinical Data: Reduced Cytokine Release with Maintained Efficacy

Preclinical studies in non-human primates (cynomolgus monkeys) have demonstrated the potential of the this compound-XR platform to mitigate cytokine release while preserving the desired pharmacodynamic effect of target cell depletion.[3][5]

In Vivo Studies in Cynomolgus Monkeys

Studies involving this compound-XR molecules targeting various antigens, including FLT3, CD19, and CD20, have consistently shown a significant reduction in cytokine induction compared to their constitutively active this compound counterparts.[6]

A key finding from a study with an FLT3-targeting this compound-XR was a 100-fold reduction in cytokine release compared to a conventional FLT3-targeting this compound, while achieving comparable depletion of FLT3-expressing cells. Similarly, a CD20-targeting this compound-XR administered weekly demonstrated complete B-cell depletion with substantially lower cytokine levels.[6]

Table 1: Summary of Preclinical In Vivo Data in Cynomolgus Monkeys

| Target Antigen | This compound Format | Key Findings | Reference |

| FLT3 | This compound-XR vs. This compound | ~100-fold reduction in cytokine release with comparable depletion of FLT3-expressing cells. | |

| CD19 | This compound-XR vs. This compound | Similar pharmacodynamic effects with significantly lower cytokine levels. | [6] |

| CD20 | This compound-XR (repeat dose) vs. This compound | Complete B-cell depletion with substantially lower cytokine levels. | [6] |

Note: Specific quantitative values for cytokine concentrations were not available in the reviewed public disclosures.

In Vitro Characterization

In vitro assays have confirmed the intended mechanism of the this compound-XR platform. Compared to their unmasked counterparts, this compound-XR molecules exhibit markedly reduced binding to recombinant CD3ε protein and primary T-cells.[4][3] Consequently, their potency in functional T-cell-dependent cellular cytotoxicity (TDCC) assays is significantly lower in the prodrug form.[4][3]

Table 2: In Vitro Characteristics of this compound-XR Prodrugs

| Assay | Observation | Consequence | Reference |

| Binding to recombinant CD3ε and primary T-cells | Markedly reduced | Prevents premature T-cell activation | [4][3] |

| T-cell-dependent cellular cytotoxicity (TDCC) | Reduced potency | Confirms inactive state of the prodrug | [4][3] |

Experimental Protocols

Detailed, specific protocols for the experiments conducted by Harpoon Therapeutics are proprietary. However, this section provides generalized methodologies for the key assays used to characterize the this compound-XR platform, based on standard industry practices.

T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay

This assay evaluates the ability of a T-cell engager to mediate the killing of target cells by T-cells.

Objective: To measure the cytotoxic potential of this compound-XR molecules before and after activation.

Generalized Protocol:

-

Cell Culture:

-

Target cells (e.g., a tumor cell line expressing the antigen of interest) are cultured to logarithmic growth phase.

-

Effector T-cells are isolated from healthy human donors (Peripheral Blood Mononuclear Cells - PBMCs) and may be cultured and expanded.

-

-

Co-culture:

-

Target cells are seeded in 96-well plates.

-

Effector T-cells are added at a specific effector-to-target (E:T) ratio (e.g., 10:1).

-

This compound-XR (prodrug and in vitro activated forms) and control this compound molecules are added in a serial dilution.

-

-

Incubation: The co-culture is incubated for a defined period (e.g., 24-72 hours) at 37°C and 5% CO2.

-

Cytotoxicity Measurement:

-

Cell viability is assessed using methods such as:

-

LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.

-

Chromium-51 Release Assay: Measures the release of radioactive chromium from pre-labeled target cells.

-

Luciferase-based Assays: Uses target cells engineered to express luciferase, with a decrease in luminescence indicating cell death.

-

Flow Cytometry: Staining with viability dyes (e.g., Propidium Iodide or 7-AAD) to quantify dead target cells.

-

-

-

Data Analysis: The percentage of specific lysis is calculated for each concentration of the T-cell engager, and EC50 values are determined.

In Vivo Cynomolgus Monkey Studies

These studies are crucial for evaluating the pharmacokinetic (PK), pharmacodynamic (PD), and safety profiles of this compound-XR molecules in a relevant animal model.

Objective: To assess cytokine release, target cell depletion, and the pharmacokinetic profile of this compound-XR in non-human primates.

Generalized Protocol:

-

Animal Model: Naive, healthy cynomolgus monkeys are used.

-

Dosing:

-

Animals are administered a single intravenous dose of either this compound-XR or a control this compound molecule.

-

Dose levels are determined based on in vitro potency and desired therapeutic range.

-

-

Sample Collection:

-

Blood samples are collected at multiple time points post-administration.

-

Plasma is isolated for PK and cytokine analysis.

-

Peripheral blood mononuclear cells (PBMCs) are isolated for pharmacodynamic analysis (target cell quantification).

-

-

Pharmacokinetic (PK) Analysis:

-

Concentrations of the this compound-XR prodrug and the active this compound are measured over time using methods like ELISA to determine key PK parameters (Cmax, Cmin, half-life).[6]

-

-

Pharmacodynamic (PD) Analysis:

-

Target cell populations (e.g., B-cells, FLT3+ cells) in the blood are quantified using flow cytometry.

-

-

Cytokine Analysis:

-

A panel of relevant cytokines (e.g., IL-2, IL-6, IFN-γ, TNF-α) are measured in plasma samples using multiplex immunoassays (e.g., Luminex).

-

-

Data Analysis: PK profiles, changes in target cell counts, and cytokine levels are compared between the this compound-XR and control groups.

Conclusion and Future Directions

The this compound-XR platform represents a significant advancement in T-cell engager technology, directly addressing the critical challenge of cytokine release syndrome. By incorporating a protease-cleavable mask, this platform enables a controlled and sustained release of the active therapeutic, leading to a more favorable safety profile without compromising efficacy, as demonstrated in preclinical models.

This technology holds the potential to:

-

Improve the safety and tolerability of T-cell engager therapies.

-

Enable higher and more effective dosing .

-

Expand the application of T-cell engagers to a broader range of hematological and solid tumors, and potentially non-oncology indications such as autoimmune diseases.

Further clinical development will be crucial to validate these promising preclinical findings in human patients and to fully realize the therapeutic potential of the this compound-XR platform.

References

- 1. What are the different types of drugs available for this compound? [synapse.patsnap.com]

- 2. Harpoon Therapeutics Presents Data on its this compound-XR Platform [drug-dev.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Harpoon Therapeutics Presents Preclinical Data for this compound-XR Platform that Supports Potential for Improved Safety by Minimizing Cytokine Release Syndrome - BioSpace [biospace.com]

- 6. Harpoon Therapeutics : AACR 2022 this compound XR | MarketScreener [marketscreener.com]

Understanding Ternary Complex Formation in Tri-specific T-cell Activating Constructs (TriTACs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-specific T-cell Activating Constructs (TriTACs) represent a significant advancement in the field of cancer immunotherapy. These engineered protein constructs are designed to redirect the body's own T-cells to recognize and eliminate tumor cells. The core of their mechanism lies in the formation of a stable and productive ternary complex, bringing a T-cell, a tumor cell, and the TriTAC molecule itself into close proximity. This guide provides an in-depth technical overview of the principles governing ternary complex formation in TriTACs, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

TriTACs are single polypeptide chains composed of three distinct binding domains: one that binds to a tumor-associated antigen (TAA) on the cancer cell surface, a second that engages the CD3 epsilon (CD3ε) subunit of the T-cell receptor (TCR) complex, and a third that binds to human serum albumin (HSA) to extend the molecule's in vivo half-life.[1][2] This tri-specific design not only facilitates the formation of a cytolytic synapse between the T-cell and the tumor cell but also offers pharmacological advantages over earlier generations of T-cell engagers, such as bispecific T-cell engagers (BiTEs).[1]

The Ternary Complex: The Heart of this compound Function

The formation of the ternary complex is the pivotal event that initiates the cascade of T-cell activation and subsequent tumor cell lysis. This complex is formed when a this compound molecule simultaneously binds to a TAA on a cancer cell and the CD3 receptor on a T-cell.[3] This bridging action effectively creates an artificial synapse, triggering T-cell activation, proliferation, and the release of cytotoxic granules that induce apoptosis in the target tumor cell.[1][2]

Key Components and Their Interactions

-

Tumor-Associated Antigen (TAA) Binding Domain: This domain, often a single-domain antibody (sdAb), provides the specificity of the this compound for the cancer cells. The affinity of this domain for its target TAA is a critical parameter influencing the potency of the this compound.

-

CD3ε Binding Domain: Typically a single-chain variable fragment (scFv), this domain engages the T-cell. The affinity for CD3ε is carefully modulated to ensure efficient T-cell activation without inducing off-target toxicities.[4]

-

Human Serum Albumin (HSA) Binding Domain: This sdAb domain reversibly binds to HSA, a long-lived protein in the bloodstream. This interaction significantly extends the serum half-life of the this compound molecule, allowing for less frequent dosing regimens compared to non-half-life-extended formats.[1][5]

Quantitative Analysis of this compound Binding and Activity

The efficacy of a this compound is determined by a combination of factors, including its binding affinities to its three targets and its ability to induce T-cell-mediated cytotoxicity. These parameters are quantified using various biophysical and cell-based assays.

Binding Affinities (KD)

The equilibrium dissociation constant (KD) is a measure of the binding affinity between two molecules. A lower KD value indicates a stronger binding affinity. The binding affinities of TriTACs to their respective targets are crucial for their biological activity.

| This compound Molecule | Target Antigen | Binding Affinity (KD) to Target Antigen (nM) | Binding Affinity (KD) to CD3ε (nM) | Binding Affinity (KD) to HSA (nM) | Reference |

| HPN424 | PSMA | 0.4 - 55 (configuration dependent) | Not Specified | Not Specified | [6] |

| HPN217 | BCMA | 5.5 | 17 | 6 | |

| HPN536 | Mesothelin | Not Specified | Not Specified | Not Specified | [7][8] |

| HPN328 | DLL3 | Similar to cynomolgus monkey DLL3 | Similar to cynomolgus monkey CD3ε | Similar to cynomolgus monkey albumin | [1] |

In Vitro Cytotoxicity (EC50)

The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and maximum. In the context of TriTACs, it typically refers to the concentration required to achieve 50% of the maximum tumor cell lysis in a T-cell dependent cellular cytotoxicity (TDCC) assay.

| This compound Molecule | Target Cell Line(s) | EC50 for Cytotoxicity (nM) | Reference |

| HPN424 | PSMA-expressing prostate cancer cells | Picomolar range | [6] |

| HPN217 | BCMA-expressing multiple myeloma cells | 0.05 - 0.7 | [9] |

| HPN536 | Mesothelin-expressing cancer cells | 0.14 - 9.0 pM (for T-cell activation markers) | [10] |

| HPN328 | DLL3-expressing SCLC cell lines | Not Specified | [1] |

Signaling Pathways and Experimental Workflows

The formation of the this compound-mediated ternary complex initiates a signaling cascade within the T-cell, leading to its activation and the execution of its cytotoxic function. Understanding this pathway and the experimental workflows used to study it is crucial for the development and optimization of these therapeutics.

This compound-Induced T-cell Signaling Pathway

Caption: this compound-mediated ternary complex formation triggers TCR signaling, leading to the activation of downstream pathways (NFAT, NF-κB, AP-1), cytokine release, and ultimately, tumor cell lysis.

Experimental Workflow for this compound Characterization

Caption: A typical experimental workflow for the preclinical characterization of a this compound molecule, encompassing biophysical, cell-based, and in vivo assays.

Detailed Experimental Protocols

T-cell Dependent Cellular Cytotoxicity (TDCC) Assay

This assay measures the ability of a this compound to induce T-cell-mediated killing of target tumor cells.[11][12]

Materials:

-

Target tumor cells (expressing the TAA of interest)

-

Human peripheral blood mononuclear cells (PBMCs) or purified T-cells

-

This compound molecule

-

Assay medium (e.g., RPMI 1640 with 10% FBS)

-

96-well flat-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Protocol:

-

Target Cell Plating: Seed target cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

Effector Cell Preparation: Isolate PBMCs or T-cells from healthy donor blood.

-

Co-culture Setup:

-

Prepare serial dilutions of the this compound molecule in assay medium.